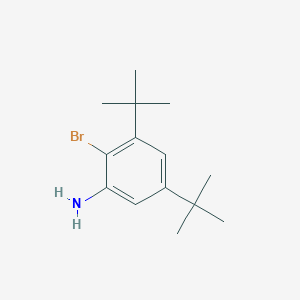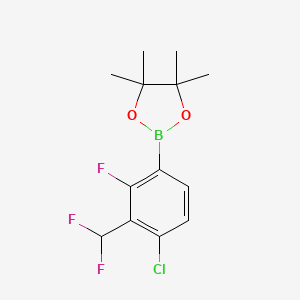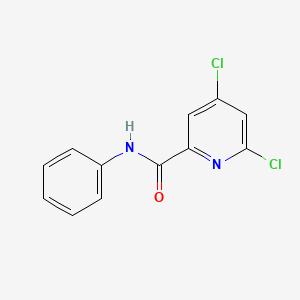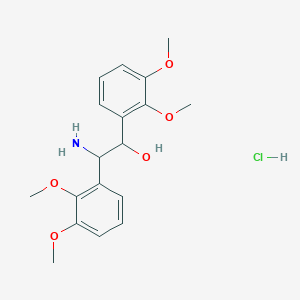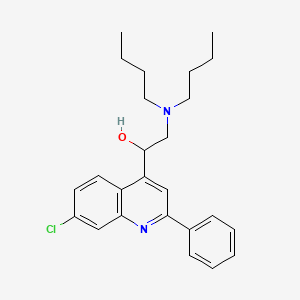
1-(7-Chloro-2-phenylquinolin-4-yl)-2-(dibutylamino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Chloro-2-phenylquinolin-4-yl)-2-(dibutylamino)ethanol is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Chloro-2-phenylquinolin-4-yl)-2-(dibutylamino)ethanol typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Chlorination: The quinoline core is then chlorinated at the 7-position using a chlorinating agent such as phosphorus oxychloride.
Phenylation: The chlorinated quinoline is then subjected to a Friedel-Crafts acylation reaction with benzene in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the phenyl group at the 2-position.
Amination: The resulting compound is then reacted with dibutylamine in the presence of a base such as sodium hydride to introduce the dibutylamino group at the 2-position.
Hydroxylation: Finally, the compound is hydroxylated at the 4-position using a hydroxylating agent such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization.
Chemical Reactions Analysis
Types of Reactions
1-(7-Chloro-2-phenylquinolin-4-yl)-2-(dibutylamino)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, thiols, sodium hydroxide.
Major Products
Oxidation: 1-(7-Chloro-2-phenylquinolin-4-yl)-2-(dibutylamino)ketone.
Reduction: 1-(7-Chloro-2-phenyl-1,2,3,4-tetrahydroquinolin-4-yl)-2-(dibutylamino)ethanol.
Substitution: 1-(7-Amino-2-phenylquinolin-4-yl)-2-(dibutylamino)ethanol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(7-Chloro-2-phenylquinolin-4-yl)-2-(dibutylamino)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Signal Transduction Pathways: Influencing the signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
1-(7-Chloro-2-phenylquinolin-4-yl)-2-(dibutylamino)ethanol can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core structure.
Quinidine: An antiarrhythmic agent used to treat heart rhythm disorders.
Quinine: Another antimalarial drug derived from the bark of the cinchona tree.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the dibutylamino group, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Properties
CAS No. |
7512-35-8 |
|---|---|
Molecular Formula |
C25H31ClN2O |
Molecular Weight |
411.0 g/mol |
IUPAC Name |
1-(7-chloro-2-phenylquinolin-4-yl)-2-(dibutylamino)ethanol |
InChI |
InChI=1S/C25H31ClN2O/c1-3-5-14-28(15-6-4-2)18-25(29)22-17-23(19-10-8-7-9-11-19)27-24-16-20(26)12-13-21(22)24/h7-13,16-17,25,29H,3-6,14-15,18H2,1-2H3 |
InChI Key |
ZQQIVWVFOBCWKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CC(C1=CC(=NC2=C1C=CC(=C2)Cl)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(6aS)-2-methoxy-3-phenylmethoxy-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B14020528.png)
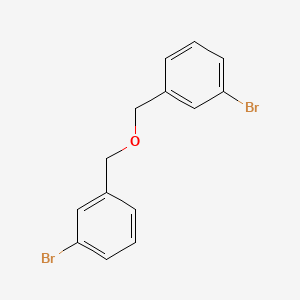
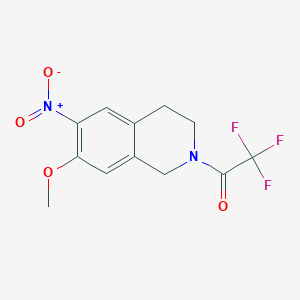
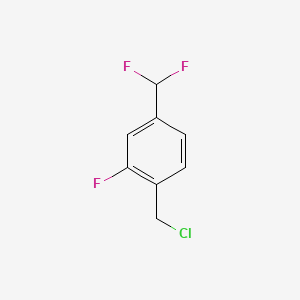
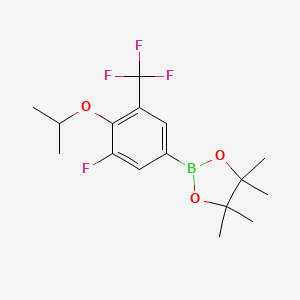

![2-[1-(Trideuteriomethyl)piperidin-4-ylidene]-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one](/img/structure/B14020570.png)
